N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
Description
N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea is a urea derivative characterized by two distinct aromatic substituents:
- Substituent A: A 2-(1-benzothiophen-2-yl)phenyl group, comprising a benzothiophene (a fused bicyclic aromatic system with sulfur) linked to a phenyl ring.
- Substituent B: A 4-(trifluoromethoxy)phenyl group, featuring a trifluoromethoxy (-OCF₃) moiety at the para position.
The urea (-NHCONH-) core bridges these groups, forming a planar structure that facilitates hydrogen bonding and interactions with biological targets.
Properties
CAS No. |
917966-57-5 |
|---|---|
Molecular Formula |
C22H15F3N2O2S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H15F3N2O2S/c23-22(24,25)29-16-11-9-15(10-12-16)26-21(28)27-18-7-3-2-6-17(18)20-13-14-5-1-4-8-19(14)30-20/h1-13H,(H2,26,27,28) |
InChI Key |
CVMXIXRKVJDSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-(1-benzothiophen-2-yl)aniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzothiophen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Trifluoromethoxy-Containing Ureas
Notes:
Heterocyclic and Halogen-Substituted Ureas
Notes:
Structural and Functional Implications
Role of the Benzothiophene Moiety
The target compound’s benzothiophene group distinguishes it from analogs with simpler aromatic or alkyl substituents. This fused ring system may:
- Enhance aromatic stacking interactions in biological targets.
- Increase metabolic stability due to reduced susceptibility to oxidative degradation compared to single-ring systems.
Trifluoromethoxy Group Effects
The -OCF₃ group in Substituent B is a strong electron-withdrawing group, which:
- Stabilizes the urea core against hydrolysis.
- Modulates solubility and bioavailability by altering polarity .
Biological Activity
N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 364.34 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. The inhibition of this pathway results in reduced production of pro-inflammatory cytokines.
Table 1: Summary of Anti-inflammatory Effects
| Study | Concentration (μM) | Effect | Mechanism |
|---|---|---|---|
| Study A | 10 | Inhibition of NO production | NF-κB pathway inhibition |
| Study B | 50 | Reduction in cytokine levels | Cytokine synthesis blockade |
Anticancer Activity
The compound has shown promising results in various cancer cell lines, demonstrating antiproliferative effects. In vitro studies have reported IC values indicating effective inhibition of cell growth.
Table 2: Anticancer Activity Data
| Cell Line | IC (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Significant growth inhibition |
| CEM (T-lymphocyte) | 20 | Moderate growth inhibition |
| L1210 (leukemia) | 25 | Mild growth inhibition |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It has demonstrated the ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress-induced damage.
Mechanism of Neuroprotection
The neuroprotective effects are attributed to the compound's ability to reduce reactive oxygen species (ROS) generation and inhibit apoptosis in neuronal cells.
Table 3: Neuroprotective Activity Findings
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Study C | Scopolamine-induced mice | Improved memory performance | ROS reduction |
| Study D | SH-SY5Y cell line | Protection against neurotoxicity | Apoptosis inhibition |
Case Studies and Clinical Implications
While extensive preclinical studies have been conducted, clinical data on this compound remains limited. However, its potential as a therapeutic agent for conditions such as Alzheimer's disease and various cancers is supported by its biological activities observed in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
